[2-(2,4-Dichlorophenoxy)phenyl]methanol
Overview
Description
[2-(2,4-Dichlorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H10Cl2O2 and a molecular weight of 269.13 g/mol . It is a solid at room temperature with a melting point of 61-63°C . This compound is known for its applications in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,4-Dichlorophenoxy)phenyl]methanol typically involves the reaction of 2,4-dichlorophenol with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,4-Dichlorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or derivatives.
Reduction: The compound can be reduced to form .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include or .
Reduction: Reducing agents such as or are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Utilized in proteomics research to study protein interactions and functions.
- Acts as a probe in biochemical assays .
Medicine:
- Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds .
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
- Serves as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism by which [2-(2,4-Dichlorophenoxy)phenyl]methanol exerts its effects is primarily through its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction and metabolic processes , depending on the specific application .
Comparison with Similar Compounds
- [2-(2,4-Dichlorophenoxy)phenyl]ethanol
- [2-(2,4-Dichlorophenoxy)phenyl]acetone
- [2-(2,4-Dichlorophenoxy)phenyl]acetic acid
Uniqueness:
- The presence of the hydroxyl group in [2-(2,4-Dichlorophenoxy)phenyl]methanol makes it more reactive in certain chemical reactions compared to its analogs.
- Its structural configuration allows for specific interactions with biological targets, making it valuable in biochemical research .
Properties
IUPAC Name |
[2-(2,4-dichlorophenoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7,16H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGGEPMVDZHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OC2=C(C=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377083 | |
Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361212-70-6 | |
Record name | [2-(2,4-dichlorophenoxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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